molecular formula C22H21NO3S B2881707 Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate CAS No. 477567-81-0

Ethyl 5-(2,2-diphenylacetamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2881707
CAS No.: 477567-81-0
M. Wt: 379.47
InChI Key: NICFYKRQNQGQQM-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and an acetamido group, which is a functional group consisting of an acyl group bonded to nitrogen . The presence of the diphenyl group suggests that this compound may have interesting chemical properties due to the conjugated system of the phenyl rings .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR). These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s reacted. Generally, compounds with thiophene rings can undergo reactions such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques. These could include measurements of melting point, boiling point, solubility, and spectral data from techniques such as NMR and FTIR .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, a related compound, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process is highlighted for its excellent yields and complete regioselectivity, demonstrating the compound's utility in constructing complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).

Preparation Methodology

A safe and efficient preparation method for ethyl 2-methylthiophene-3-carboxylate, a similar compound, has been developed, showcasing operational simplicity and the avoidance of strong bases or cryogenic conditions. This methodological advancement facilitates the synthesis of thiophene derivatives on a multikilogram scale, underscoring the compound's synthetic accessibility and applicability in further chemical transformations (Kogami & Watanabe, 2011).

Novel Heterocycles Synthesis

The synthesis of novel thieno[2,3‐c]pyridazines and related heterocycles has been reported, utilizing ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate. These heterocycles have been evaluated for their antibacterial and antifungal activities, indicating the compound's potential as a precursor in the development of new pharmacologically active agents (Radwan & Bakhite, 1999).

Antiallergy Agents

A study described the preparation of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates and their evaluation as antiallergy agents. This research exemplifies the compound's role in the development of orally active pharmaceuticals for treating allergies, highlighting its medicinal chemistry applications (Temple et al., 1979).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some compounds with similar structures have been found to have antiviral, anti-inflammatory, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety information when available .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, its potential uses in materials science, or its behavior under various chemical conditions .

Properties

IUPAC Name

ethyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-3-26-22(25)20-15(2)14-18(27-20)23-21(24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14,19H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICFYKRQNQGQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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